molecular formula C15H21BO2S2 B8258664 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B8258664
M. Wt: 308.3 g/mol
InChI Key: UBPREAVCCHWWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative that features a thieno[3,2-b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane typically involves the borylation of the corresponding thieno[3,2-b]thiophene derivative. A common method includes the reaction of the thieno[3,2-b]thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow processes and the use of more robust catalysts to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide.

Major Products

    Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.

    Alcohols: From oxidation reactions.

    Boronic Acids: From hydrolysis.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group allows it to form stable carbon-carbon bonds with various electrophiles, making it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thieno[3,2-b]thiophene core, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2S2/c1-6-7-10-8-11-12(19-10)9-13(20-11)16-17-14(2,3)15(4,5)18-16/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPREAVCCHWWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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